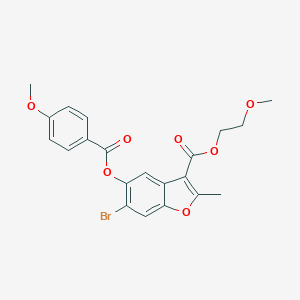

2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate” is a chemical compound with the molecular formula C21H19BrO7 . It’s available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 7 oxygen atoms . The average mass is 463.275 Da, and the monoisotopic mass is 462.031403 Da .Scientific Research Applications

Herbicide Precursors Synthesis

A study outlined the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions. This methodology employed derivatives similar in reactivity and functional group arrangement to the compound , demonstrating its potential utility in synthesizing complex organic structures that could serve as herbicide precursors (Liepa et al., 1992).

Triazoloquinoline Synthesis

Another research application showcased the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, a process that highlights the compound's role in constructing heterocyclic frameworks. These frameworks are crucial in pharmaceutical chemistry for their potential therapeutic properties (Pokhodylo & Obushak, 2019).

Dopamine Receptor Antagonist Development

The efficient synthesis of compounds acting as dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists, underscores the importance of such chemical scaffolds in medicinal chemistry. These compounds hold promise for the development of treatments for disorders related to dopamine and serotonin dysregulation (Hirokawa, Horikawa, & Kato, 2000).

Advanced Organic Synthesis

Research into the synthesis of vibralactone, a naturally occurring compound with bioactive properties, illustrates the use of similar compounds in complex organic syntheses. These syntheses often involve multiple steps, including reductive alkylation, hydrolysis, and intramolecular reactions, highlighting the versatility of such compounds in organic synthesis (Zhou & Snider, 2008).

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO7/c1-12-19(21(24)27-9-8-25-2)15-10-18(16(22)11-17(15)28-12)29-20(23)13-4-6-14(26-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGRUISCFUCKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B383526.png)

![N-allyl-2-imino-10-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383527.png)

![6-Imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383528.png)

![1-(2-furylmethyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383530.png)

![2-imino-10-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B383531.png)

![2-imino-10-methyl-3-(1-piperidinylcarbonyl)-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B383532.png)

![2-imino-N-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383535.png)

![2-imino-1-(3-methoxypropyl)-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383536.png)

![2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383537.png)

![1-butyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B383541.png)

![7-Butyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383542.png)

![5,5'-bis(1-(2,4-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone)](/img/structure/B383545.png)

![1-butyl-N-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383546.png)

![1-(2-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B383547.png)